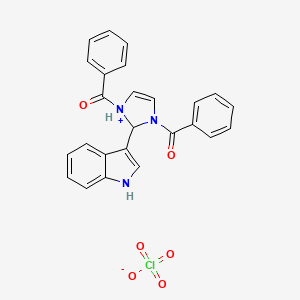
1,3-Dibenzoyl-2-(1H-indol-3-yl)-2,3-dihydro-1H-imidazol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzoyl-2-(1H-indol-3-yl)-2,3-dihydro-1H-imidazol-1-ium perchlorate is a complex organic compound with the molecular formula C25H18N3O2.ClO4 It is characterized by the presence of an imidazolium core, substituted with dibenzoyl and indolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzoyl-2-(1H-indol-3-yl)-2,3-dihydro-1H-imidazol-1-ium perchlorate typically involves the reaction of indole derivatives with benzoyl chloride in the presence of a base, followed by cyclization to form the imidazolium ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzoyl-2-(1H-indol-3-yl)-2,3-dihydro-1H-imidazol-1-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole and benzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
1,3-Dibenzoyl-2-(1H-indol-3-yl)-2,3-dihydro-1H-imidazol-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,3-dibenzoyl-2-(1H-indol-3-yl)-2,3-dihydro-1H-imidazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The indole and imidazolium moieties are known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolium derivatives and indole-containing compounds. Examples include:
- 1,3-Dibenzoyl-2-(1H-indol-3-yl)-imidazolium chloride
- 1,3-Dibenzoyl-2-(1H-indol-3-yl)-imidazolium bromide
Uniqueness
1,3-Dibenzoyl-2-(1H-indol-3-yl)-2,3-dihydro-1H-imidazol-1-ium perchlorate is unique due to its specific combination of functional groups and its perchlorate counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62573-79-9 |
|---|---|
Molecular Formula |
C25H20ClN3O6 |
Molecular Weight |
493.9 g/mol |
IUPAC Name |
[3-benzoyl-2-(1H-indol-3-yl)-1,2-dihydroimidazol-1-ium-1-yl]-phenylmethanone;perchlorate |
InChI |
InChI=1S/C25H19N3O2.ClHO4/c29-24(18-9-3-1-4-10-18)27-15-16-28(25(30)19-11-5-2-6-12-19)23(27)21-17-26-22-14-8-7-13-20(21)22;2-1(3,4)5/h1-17,23,26H;(H,2,3,4,5) |
InChI Key |
GWLJEDVGVUJYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[NH+]2C=CN(C2C3=CNC4=CC=CC=C43)C(=O)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















